Cathepsin K inhibitor 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cathepsin K inhibitor 5 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease enzyme highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibiting cathepsin K has shown promise in increasing bone mass, improving bone microarchitecture, and strength, making it a potential therapeutic agent for conditions like osteoporosis .

Preparation Methods

The preparation of cathepsin K inhibitor 5 involves synthetic routes that include the use of cyanopyrimidine or a ketone as an electrophilic group. These groups are key to exerting a good inhibition effect on cathepsin K . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .

Chemical Reactions Analysis

Cathepsin K inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cysteine proteinases and other proteolytic enzymes . The major products formed from these reactions are typically derivatives that retain the inhibitory activity against cathepsin K .

Scientific Research Applications

Cathepsin K inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cysteine proteases. In biology and medicine, it is primarily researched for its potential in treating metabolic bone disorders such as osteoporosis. The compound has shown efficacy in preclinical studies by increasing bone mass and improving bone microarchitecture . Additionally, it is being explored for its role in reducing cartilage degeneration in osteoarthritis models .

Mechanism of Action

The mechanism of action of cathepsin K inhibitor 5 involves binding to the active site of cathepsin K, thereby inhibiting its proteolytic activity. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. By inhibiting this enzyme, this compound decreases bone resorption without affecting bone deposition, leading to increased bone mineral density .

Comparison with Similar Compounds

Cathepsin K inhibitor 5 can be compared with other cathepsin K inhibitors such as odanacatib, relacatib, and balicatib. These compounds also inhibit cathepsin K but may differ in their selectivity, potency, and pharmacokinetic properties . For instance, odanacatib is a highly selective oral cathepsin K inhibitor that has shown sustained reductions in bone resorption markers . Other similar compounds include inhibitors of cathepsins L, S, and B, which are also involved in bone resorption and other pathological conditions .

Properties

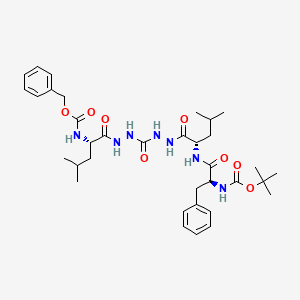

Molecular Formula |

C35H51N7O8 |

|---|---|

Molecular Weight |

697.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[2-[[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]carbamoyl]hydrazinyl]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C35H51N7O8/c1-22(2)18-26(36-29(43)28(20-24-14-10-8-11-15-24)38-34(48)50-35(5,6)7)30(44)39-41-32(46)42-40-31(45)27(19-23(3)4)37-33(47)49-21-25-16-12-9-13-17-25/h8-17,22-23,26-28H,18-21H2,1-7H3,(H,36,43)(H,37,47)(H,38,48)(H,39,44)(H,40,45)(H2,41,42,46)/t26-,27-,28-/m0/s1 |

InChI Key |

BXITWTOKUFRLRD-KCHLEUMXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NNC(=O)NNC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NNC(=O)NNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)

![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)

![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)

![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)